molecular formula C18H22N4O2 B2811254 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2034233-50-4

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No. B2811254
CAS RN: 2034233-50-4
M. Wt: 326.4
InChI Key: ZOHLVVUHBKNRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a piperazine derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Antifungal Activity

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone: has been investigated as a potential antifungal agent. Researchers synthesized a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, including this compound, via intramolecular cyclization. The synthesis involved polyphosphoric acid (PPA) as a mediator. These cinnoline derivatives were evaluated for their antifungal activity .

Anti-Inflammatory and Analgesic Properties

Indole derivatives related to our compound have shown anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited promising anti-inflammatory effects. These findings highlight the potential of structurally related compounds .

Biological Potential in Cardiovascular Health

While not directly related to our compound, pyridazines and pyridazinone derivatives have been explored for cardiovascular health. Notably, 4,5-dihydro-6-[4-(1H-imidazo-1-yl)phenyl]-3(2H)-pyridazinone (CI-914) and 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-5-methyl-3(2H)pyridizinone (CI-930) are potent positive inotropic agents developed for treating congestive heart failure (CHF) .

Anti-Tubercular Activity

Although not directly studied for our compound, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-12-11-15(13(2)24-12)18(23)22-9-7-21(8-10-22)17-6-5-16(19-20-17)14-3-4-14/h5-6,11,14H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHLVVUHBKNRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone

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